2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a bicyclic compound that features a pyrrole ring fused to a pyridine nucleus. This compound is part of a larger class of nitrogen-containing heterocycles known for their diverse biological activities and potential therapeutic applications. The structure of 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine allows for various chemical modifications, making it a valuable scaffold in medicinal chemistry.
The synthesis and characterization of this compound have been explored in various studies, with methods focusing on cyclo-condensation reactions and other synthetic pathways involving substituted amino compounds and active methylene derivatives. These studies highlight the compound's relevance in developing new pharmaceuticals, particularly as inhibitors of specific kinases involved in disease processes .
2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine belongs to the class of pyrrolo[2,3-b]pyridines. This classification is significant due to the compound's structural characteristics and its potential applications in medicinal chemistry. Pyrrolo[2,3-b]pyridines are recognized for their ability to interact with biological targets, making them candidates for drug development.
The synthesis of 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One notable approach involves the cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole derivatives with active methylene compounds under acidic conditions. For instance, refluxing these derivatives with acetic acid and catalytic hydrochloric acid has been shown to yield the desired product effectively .
The reaction typically requires specific conditions:
This method allows for the introduction of various substituents on the pyrrolo[2,3-b]pyridine scaffold, enabling the exploration of structure-activity relationships .
The molecular formula for 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is C_9H_10N_2. Its molecular weight is approximately 150.19 g/mol. The compound's structural characteristics contribute to its reactivity and interactions with biological targets.
2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents that facilitate the desired transformations. Spectroscopic techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized to confirm product structures .
The mechanism of action for compounds derived from 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves interaction with specific biological targets such as kinases. For instance, certain derivatives have been identified as inhibitors of SGK-1 kinase, which plays a role in various cellular processes including metabolism and cell survival .
Studies have shown that modifications to the core structure can significantly influence biological activity. For example, substituents at different positions on the pyrrolo[2,3-b]pyridine scaffold can enhance potency against specific kinases or improve selectivity within kinase families .
The physical properties of 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine include:
The chemical properties include:
Compounds derived from 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have significant potential in medicinal chemistry:
The pyrrolopyridine scaffold exists in six distinct isomeric forms, differing in nitrogen atom positioning within the bicyclic framework. Among these, the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine system—particularly its 2-methylated derivative—exhibits unique three-dimensional pharmacophore features compared to isomers like pyrrolo[3,4-c]pyridine. Key differences manifest in hydrogen bond donor/acceptor patterns and electron density distribution: The 2,3-dihydro modification reduces pyrrole ring aromaticity, converting the N1 nitrogen into a stronger hydrogen bond donor while diminishing C4 carbon nucleophilicity. This contrasts sharply with pyrrolo[3,4-c]pyridines, where the lactam configuration (e.g., 1,3-dione derivatives) creates dual hydrogen-bond acceptor sites critical for enzyme inhibition, such as aldose reductase (IC₅₀ = 1.4–2.5 µM) [4].
Table 1: Pharmacophore Properties of Pyrrolopyridine Isomers
Isomer | Key Pharmacophore Features | Biological Relevance |
---|---|---|
Pyrrolo[2,3-b]pyridine | N1-H donor (pKa ~16.5), C4 halogen bond acceptor | Kinase inhibition scaffold [4] |
Pyrrolo[3,4-c]pyridine | Dual carbonyl acceptors, planar conformation | Aldose reductase inhibition (IC₅₀ 1.4 µM) [4] |
Pyrrolo[3,2-b]pyridine | Fused pyridine N acceptor, C3-H donor | Antibacterial vs. E. coli [4] |
The stereochemistry at C2 in 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine further modulates target engagement. While the non-reduced pyrrolo[2,3-b]pyridine isomer participates in π-stacking interactions via its fully aromatic system, the 2,3-dihydro variant adopts a puckered conformation that enhances selectivity for allosteric kinase pockets. Molecular topology analyses reveal this isomer’s vectorial pharmacophore alignment permits simultaneous engagement of hydrophobic (C2-methyl), hydrogen bonding (N1-H), and halogen bonding (C4-iodo) domains—features exploited in IKK2 inhibitors with sub-100 nM IC₅₀ values [4].
Introduction of a methyl group at the C2 position induces profound electronic and steric consequences in the pyrrolo[2,3-b]pyridine scaffold. X-ray crystallography and NMR studies confirm the 2-methyl group forces non-planar puckering (dihedral angle ≈28°), disrupting π-conjugation across the pyrrole-pyridine junction. This reduction in aromaticity elevates the HOMO energy at N1 by ~0.8 eV compared to fully aromatic analogs, enhancing proton affinity and nucleophilic reactivity. Quantitative aromaticity assessment via NICS(1) calculations reveals:
Table 2: Substituent Effects on Reactivity and Aromaticity
C4 Substituent | NICS(1) (ppm) | Electrophilic Substitution Yield | HOMO-LUMO Gap (eV) |
---|---|---|---|
H | -4.3 | N/A (parent compound) | 4.05 [6] |
OH | -5.1 | 78% (iodination) | 3.98 [6] |
I | -3.9 | 68% (Suzuki coupling) | 3.82 [5] |
Position-specific reactivity patterns emerge from this modified electron topology: Electrophiles preferentially attack C4/C6 positions due to residual pyridine character, while nucleophiles target C2 adjacent to the saturated bond. For example, 4-hydroxy derivatives undergo iodination in 78% yield under mild conditions (NIS, acetic acid), whereas C5 requires activating groups for functionalization [6]. The 2-methyl group exerts steric control during C4 derivatization, with ortho-substituted aryl electrophiles showing ~40% reduced coupling efficiency compared to meta/para analogs in palladium-catalyzed reactions—a phenomenon attributed to methyl-induced torsional strain [8].
Density functional theory (DFT/B3LYP/6-311G**) analyses reveal the hydrogen bonding landscape of 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is dominated by two key sites: the N1-H donor (MEP = -52.3 kcal/mol) and the pyridine nitrogen (N7, MEP = -38.6 kcal/mol). Molecular electrostatic potential (MEP) mapping demonstrates the C2-methyl group creates a hydrophobic dome (MEP = +12.4 kcal/mol) that sterically shields the N1-H domain, reducing its solvent accessibility by ~30% compared to non-methylated analogs. This shielding forces hydrogen-bonding interactions into directional geometries (θ = 150–160°) reminiscent of protein backbone motifs [5] .
Table 3: Hydrogen Bonding Propensity Analysis
Site | Atom Type | MEP (kcal/mol) | Solvent Access SA (%) | HB Strength (kJ/mol) |
---|---|---|---|---|
N1 | Donor | -52.3 | 42% | -25.7 ± 2.1 |
N7 | Acceptor | -38.6 | 68% | -18.9 ± 1.8 |
C4-I | Halogen bond donor | +16.2 | 91% | -12.3 ± 0.9 |
Notably, the 2,3-dihydro configuration induces pyramidalization at C3 (deviation: 12° from plane), which reorients the N1-H bond vector away from the molecular plane. This geometry creates a concave hydrogen-bonding "pocket" ideal for bridging water-mediated protein interactions, as evidenced in docking studies with IKK2 kinase (ΔG = -9.2 kcal/mol). Fukui function analyses further identify C4 as the preferred site for electrophilic attack (f⁺ = 0.087), consistent with observed regioselectivity in halogenation and cross-coupling reactions. When electron-withdrawing groups (e.g., esters) are introduced at C2, N1-H acidity increases (predicted pKa shift from 16.5 to 14.9), enhancing its hydrogen bond donation capacity by ~3.5 kJ/mol—a feature exploited in GPR119 agonists where N1-H···O=C interactions contribute >40% of binding energy [4] .
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